molecular formula C8H7FO2S B2809120 2-Fluoro-4-methyl-5-sulfanylbenzoic acid CAS No. 1566044-36-7

2-Fluoro-4-methyl-5-sulfanylbenzoic acid

Cat. No. B2809120
CAS RN: 1566044-36-7
M. Wt: 186.2
InChI Key: YLDHOXUTYJGBMU-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-sulfanylbenzoic acid is a chemical compound with the molecular formula C8H7FO2S and a molecular weight of 186.21 . It is also known by its IUPAC name, 2-fluoro-5-mercapto-4-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-methyl-5-sulfanylbenzoic acid is 1S/C8H7FO2S/c1-4-2-6(9)5(8(10)11)3-7(4)12/h2-3,12H,1H3,(H,10,11) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, sulfur, and methyl groups.


Physical And Chemical Properties Analysis

2-Fluoro-4-methyl-5-sulfanylbenzoic acid has a molecular weight of 186.21 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Herbicidal Properties and Synthesis

One significant application of related chemical structures involves the synthesis of herbicides. For instance, the introduction of fluorine atoms into certain compounds has been found to significantly alter their herbicidal properties. This alteration is exemplified in the development of 'fluorobentranil,' which shows good broad-leaf activity and selectivity on crops like rice, cereals, and maize. Additionally, fluoro-substituted anthranilic acids have been utilized to synthesize herbicidal sulfonylurea (SU) compounds through the Meerwein reaction, demonstrating the critical role of fluorination in enhancing the efficacy and selectivity of herbicides (Hamprecht, Würzer, & Witschel, 2004).

Microwave-Assisted Synthesis

Another application involves the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement. This method efficiently produces (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone and its analogues, highlighting the potential of microwave-assisted techniques in synthesizing fluorinated compounds for various research and industrial applications (Moreno-Fuquen et al., 2019).

Organic Electronics

In the field of organic electronics, the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids, including 4-fluorobenzoic acid, has been shown to significantly improve its conductivity. This enhancement facilitates the creation of high-efficiency, ITO-free organic solar cells, showcasing the utility of fluorinated compounds in improving the performance of electronic devices (Tan et al., 2016).

Anodic Fluorination

The anodic fluorination of certain sulfides to produce fluorothiazole and trifluorothiazoline derivatives represents another application, underscoring the versatility of electrochemical methods in fluorinating organic compounds to achieve desired reactivities and properties (Riyadh & Fuchigami, 2002).

properties

IUPAC Name

2-fluoro-4-methyl-5-sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-4-2-6(9)5(8(10)11)3-7(4)12/h2-3,12H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDHOXUTYJGBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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